

An In-depth Technical Guide to 2-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxybenzaldehyde

Cat. No.: B049139

[Get Quote](#)

CAS Number: 19434-34-5

This technical guide provides a comprehensive overview of **2-phenoxybenzaldehyde**, a significant aromatic aldehyde in the fields of chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, a representative synthesis protocol, and its role as a key intermediate in the synthesis of pharmacologically active compounds.

Core Properties and Safety Information

2-Phenoxybenzaldehyde, also known as 2-formyldiphenyl ether, is an organic compound with the chemical formula $C_{13}H_{10}O_2$.^{[1][2][3]} It is characterized by a benzaldehyde ring substituted with a phenoxy group at the ortho position.^[1] Under standard conditions, it typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-phenoxybenzaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	19434-34-5	[1] [2] [3]
Molecular Formula	C ₁₃ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	198.22 g/mol	[2] [3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	114°C at 0.1 mmHg	ChemicalBook
Density	1.154 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
Refractive Index	1.6000 to 1.6040	ChemicalBook
Solubility	Very slightly soluble in water; Soluble in organic solvents like ethanol and ether. [1]	[1]
Storage	2-8°C, stored under nitrogen	ChemicalBook

Safety and Handling

2-Phenoxybenzaldehyde is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Hazard Class	Description
Acute Toxicity, Oral	Category 4
Skin Irritation	Category 2
Eye Irritation	Category 2
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

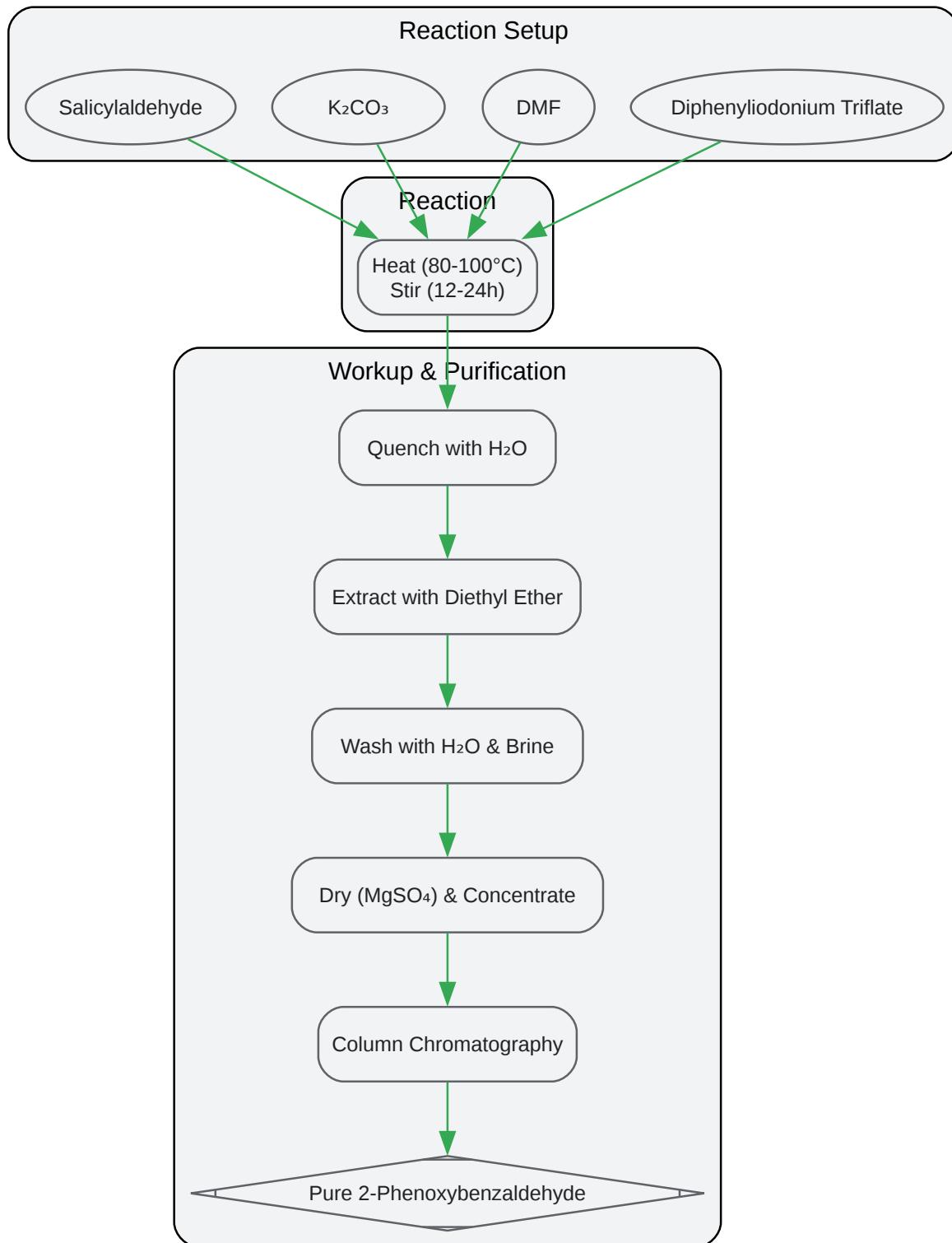
Synthesis of 2-Phenoxybenzaldehyde

The synthesis of **2-phenoxybenzaldehyde** can be achieved through several methods. A common and illustrative approach is the Williamson ether synthesis, where a phenoxide reacts with a suitably substituted aromatic halide. While a specific protocol for **2-phenoxybenzaldehyde** is not readily available, the following is a detailed, representative experimental protocol adapted from the synthesis of similar alkoxybenzaldehyde derivatives. This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a phenylating agent.

Representative Experimental Protocol: Williamson Ether Synthesis

Materials:

- Salicylaldehyde (2-hydroxybenzaldehyde)
- Diphenyliodonium triflate (or other suitable phenylating agent)
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)


Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

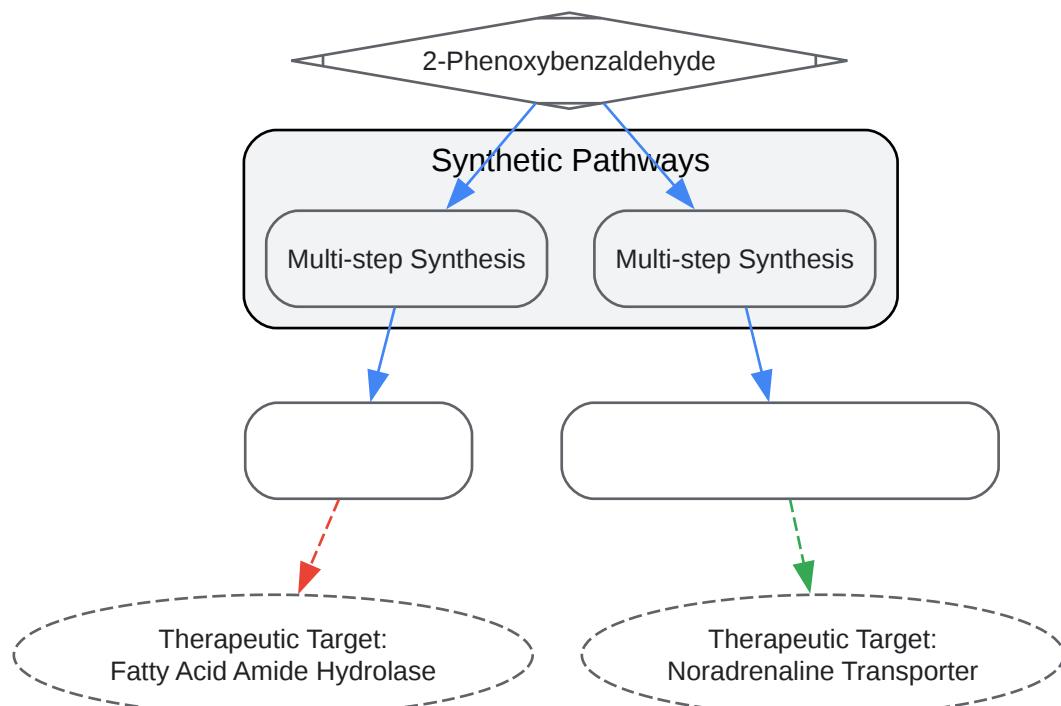
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
- Addition of Phenylating Agent: To the stirred suspension, add diphenyliodonium triflate (1.2 equivalents) portion-wise at room temperature.
- Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash with deionized water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- Purification: Purify the crude **2-phenoxybenzaldehyde** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

[Click to download full resolution via product page](#)

A representative workflow for the synthesis of **2-phenoxybenzaldehyde**.

Role in Drug Discovery and Development


2-Phenoxybenzaldehyde is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its aldehyde functional group and diaryl ether scaffold make it a versatile precursor for the construction of various heterocyclic and polyfunctional compounds.

Precursor to FAAH Inhibitors and Noradrenaline Reuptake Inhibitors

Notably, **2-phenoxybenzaldehyde** is utilized in the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) and as a key intermediate for a class of selective noradrenaline (norepinephrine) reuptake inhibitors (NRIs).

- FAAH Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH increases the levels of these endogenous signaling lipids, which has therapeutic potential for treating pain, anxiety, and inflammatory disorders.
- Noradrenaline Reuptake Inhibition: NRIs block the reuptake of noradrenaline from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission. These agents are used in the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

The diagram below illustrates the logical relationship of **2-phenoxybenzaldehyde** as a starting material in the synthetic pathways leading to these two classes of neurologically active compounds.

[Click to download full resolution via product page](#)

Role of **2-Phenoxybenzaldehyde** as a precursor in drug development.

Conclusion

2-Phenoxybenzaldehyde is a commercially available and synthetically important chemical intermediate. Its well-defined properties and reactivity make it a valuable tool for medicinal chemists and researchers in the development of novel therapeutics, particularly in the area of neuroscience. The information and protocols provided in this guide serve as a foundational resource for professionals working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 19434-34-5: 2-Phenoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049139#2-phenoxybenzaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com